![molecular formula C24H34N2O2 B5172516 (2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5172516.png)
(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine is a chemical compound that belongs to the class of arylalkylamines. It is commonly referred to as MPMP and is known for its potential therapeutic applications in the treatment of various medical conditions.
作用機序
MPMP acts as an SSRI by inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, MPMP can help alleviate symptoms of depression and anxiety. Additionally, MPMP acts as a sigma-1 receptor agonist, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
Research has shown that MPMP has a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, MPMP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the growth and survival of neurons.
実験室実験の利点と制限
MPMP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using MPMP in lab experiments. It can be expensive to obtain, and its effects may vary depending on the dosage and administration route.
将来の方向性
There are several future directions for research on MPMP. One area of interest is its potential use in the treatment of addiction. Research has shown that MPMP may be effective in reducing drug-seeking behavior in animal models of addiction. Additionally, MPMP has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, more research is needed to fully understand the mechanism of action of MPMP and to identify any potential side effects or safety concerns associated with its use.
Conclusion
In conclusion, (2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine, or MPMP, is a promising chemical compound with potential therapeutic applications in the treatment of depression, anxiety, and addiction. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to using MPMP in lab experiments, it remains a promising candidate for future research.
合成法
The synthesis of MPMP involves the reaction of 2-methoxybenzyl chloride with 1-[2-(4-methoxyphenyl)ethyl]-4-piperidinol in the presence of a base to form the intermediate product, (2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)amine. This intermediate product is then treated with formaldehyde and hydrogen gas to yield the final product, MPMP.
科学的研究の応用
MPMP has been studied extensively for its potential therapeutic applications in the treatment of various medical conditions, including depression, anxiety, and addiction. Research has shown that MPMP acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make it a promising candidate for the treatment of depression and anxiety disorders.
特性
IUPAC Name |
1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-[(2-methoxyphenyl)methyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-25(19-22-6-4-5-7-24(22)28-3)18-21-13-16-26(17-14-21)15-12-20-8-10-23(27-2)11-9-20/h4-11,21H,12-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLFLACBEFYESK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

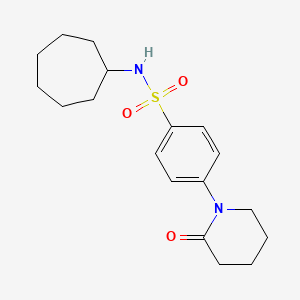
![N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5172446.png)
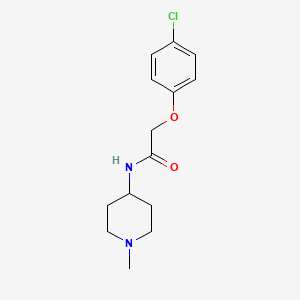
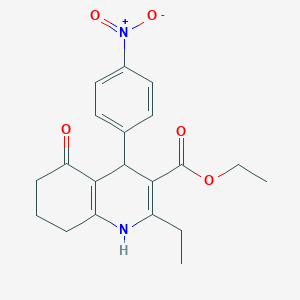
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5172486.png)
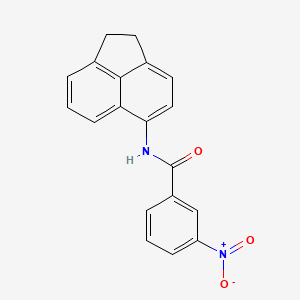
![4-methyl-3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5172498.png)
![2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5172514.png)
![1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5172521.png)
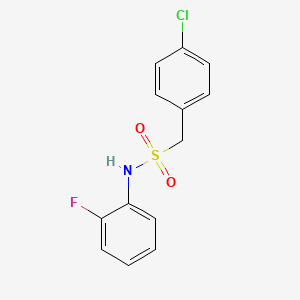

![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)